molecular formula C9H11BrN2O3S B592140 tert-Butyl (4-bromo-5-formylthiazol-2-yl)carbamate CAS No. 944805-17-8

tert-Butyl (4-bromo-5-formylthiazol-2-yl)carbamate

Cat. No.: B592140
CAS No.: 944805-17-8
M. Wt: 307.162
InChI Key: JYXJVZYNONJDLM-UHFFFAOYSA-N
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Description

tert-Butyl (4-bromo-5-formylthiazol-2-yl)carbamate is a chemical compound with the molecular formula C9H12BrN2O3S and a molecular weight of 308.18 g/mol . It is a thiazole derivative, which is a class of compounds known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

The synthesis of tert-Butyl (4-bromo-5-formylthiazol-2-yl)carbamate typically involves the reaction of 4-bromo-5-formylthiazole with tert-butyl carbamate under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The mixture is stirred at room temperature for several hours until the reaction is complete . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

tert-Butyl (4-bromo-5-formylthiazol-2-yl)carbamate can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), bases (e.g., triethylamine), and catalysts (e.g., palladium on carbon for hydrogenation reactions). The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

tert-Butyl (4-bromo-5-formylthiazol-2-yl)carbamate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-Butyl (4-bromo-5-formylthiazol-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The thiazole ring can also interact with aromatic residues in proteins through π-π stacking interactions, further influencing their function .

Comparison with Similar Compounds

Similar compounds to tert-Butyl (4-bromo-5-formylthiazol-2-yl)carbamate include other thiazole derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other thiazole derivatives.

Properties

IUPAC Name

tert-butyl N-(4-bromo-5-formyl-1,3-thiazol-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2O3S/c1-9(2,3)15-8(14)12-7-11-6(10)5(4-13)16-7/h4H,1-3H3,(H,11,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYXJVZYNONJDLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC(=C(S1)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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